2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3-methoxyphenyl)acetamide
描述
The compound 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3-methoxyphenyl)acetamide is a pyrazolo-pyrimidinone derivative characterized by a bicyclic heterocyclic core with a 5,7-dioxo motif. Key structural features include:
- Position 6: A benzyl substituent, which may enhance lipophilicity and influence binding interactions.
- Position 2: An ethyl group, contributing to steric and electronic modulation of the core.
属性
IUPAC Name |
2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-3-26-14-19-21(25-26)22(30)28(13-16-8-5-4-6-9-16)23(31)27(19)15-20(29)24-17-10-7-11-18(12-17)32-2/h4-12,14H,3,13,15H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUBVJZNFNZTFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC(=CC=C3)OC)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3-methoxyphenyl)acetamide is a pyrazolo[4,3-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Formula : C24H25N5O4
- Molecular Weight : 447.495 g/mol
- IUPAC Name : 2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-methoxyphenyl)acetamide
Biological Activity Overview
The biological activity of this compound primarily focuses on its anticancer properties. Pyrazolo[4,3-d]pyrimidine derivatives have been studied for their potential to inhibit various cancer cell lines through multiple mechanisms.
Anticancer Activity
-
Mechanism of Action :
- The compound has shown efficacy in inhibiting microtubule assembly, which is crucial for cancer cell proliferation. Microtubule destabilization leads to cell cycle arrest and apoptosis in cancer cells.
- It enhances caspase activity, indicating its role in promoting programmed cell death (apoptosis) in cancer cells.
-
Case Studies :
- In a study evaluating various pyrazole derivatives, compounds similar to this one exhibited significant cytotoxicity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), with IC50 values ranging from 2.43 to 14.65 μM .
- Further investigations revealed that specific analogs induced morphological changes in MDA-MB-231 cells and increased caspase-3 activity by 1.33 to 1.57 times at concentrations of 10 μM .
Data Table: Biological Activity Summary
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 2-{6-benzyl... | MDA-MB-231 | 2.43–7.84 | Microtubule destabilization |
| HepG2 | 4.98–14.65 | Apoptosis induction via caspase activation | |
| LLC-PK1 (control) | N/A | Lower selectivity compared to cancer lines |
Molecular Modeling Studies
Molecular modeling studies have indicated that the structural features of pyrazolo[4,3-d]pyrimidines contribute significantly to their biological activity. The presence of specific functional groups can enhance binding affinity to target proteins involved in cancer progression.
相似化合物的比较
N-(3-Ethylphenyl)Acetamide Derivative ()
- Core : Pyrazolo[4,3-d]pyrimidine with 5,7-dioxo groups.
- Substituents :
- R6: Benzyl (identical to the target compound).
- R2: Methyl (vs. ethyl in the target).
- Acetamide group: N-(3-ethylphenyl) (vs. N-(3-methoxyphenyl)).
- The 3-ethylphenyl group lacks the methoxy’s electron-donating effect, which could impact solubility and binding .
N-(4-Fluorobenzyl)Acetamide Derivative ()
- Core : Pyrazolo[4,3-d]pyrimidine with 5,7-dioxo groups.
- Substituents :
- R6: 2-Phenylethyl (vs. benzyl in the target).
- R2: Ethyl (identical).
- Acetamide group: N-(4-fluorobenzyl) (vs. N-(3-methoxyphenyl)).
- Implications : The 2-phenylethyl group introduces additional flexibility, possibly affecting conformational stability. The fluorobenzyl group’s electronegativity may enhance metabolic stability compared to the methoxyphenyl .
Pyrazolo[1,5-a]Pyrimidine Derivatives ()
- Core : Pyrazolo[1,5-a]pyrimidine (distinct fused ring system).
- Substituents :
- R5/R7: Diethyl groups (vs. 5,7-dioxo in the target).
- R2: 4-Fluorophenyl (vs. ethyl).
- Side chain: Acetic acid (vs. acetamide).
Thiazolo-Pyrimidine and Benzothiazine Analogues ()
- Core : Thiazolo[3,2-a]pyrimidine () or pyrazolo[4,3-c]benzothiazine ().
- : Fluorobenzyl acetamide (similar to target’s side chain) but with a sulfone group.
- Implications : The thiazole or benzothiazine cores introduce sulfur atoms, which may influence redox properties or metal coordination. The sulfone in could enhance metabolic resistance compared to the target’s dioxo groups .
Key Structural and Functional Differences
常见问题
Basic: What are the key synthetic routes for this compound?
Answer:
The synthesis typically involves multi-step reactions starting with cyclization of pyrazolo[4,3-d]pyrimidine precursors. A common approach includes:
- Step 1: Formation of the pyrimidine core via condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with benzyl-protected carbonyl intermediates under basic conditions (e.g., triethylamine) .
- Step 2: Introduction of the acetamide moiety via nucleophilic substitution or coupling reactions. For example, reacting the intermediate with 3-methoxyphenylamine using coupling agents like EDC/HOBt .
- Step 3: Final purification via column chromatography (silica gel, eluent: dichloromethane/methanol) to isolate the target compound .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
Optimization strategies include:
- Temperature control: Maintaining 60–80°C during cyclization steps to avoid side reactions (e.g., decomposition of labile intermediates) .
- Solvent selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .
- Catalyst screening: Testing bases like sodium hydride or potassium carbonate for improved regioselectivity in pyrimidine ring formation .
- Real-time monitoring: Using TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .
Basic: What characterization techniques are essential for confirming structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are critical for verifying substituent positions (e.g., benzyl and methoxyphenyl groups) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (expected [M+H]+: ~479.18 g/mol) .
- Infrared (IR) Spectroscopy: Peaks at ~1700 cm⁻¹ confirm carbonyl groups in the pyrimidine and acetamide moieties .
Advanced: How can researchers resolve contradictions in bioactivity data across studies?
Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Purity validation: Ensure ≥95% purity via HPLC and elemental analysis before bioassays .
- Assay standardization: Replicate studies using identical cell lines (e.g., HEK293 for kinase inhibition) and positive controls (e.g., staurosporine for IC50 comparisons) .
- Mechanistic follow-up: Use molecular docking to validate target engagement (e.g., ATP-binding pockets of kinases) and rule off-target effects .
Basic: What are the primary biological targets of this compound?
Answer:
Based on structural analogs (e.g., pyrazolo[4,3-d]pyrimidine derivatives), potential targets include:
- Kinases: Inhibition of MAPK or PI3K pathways due to competitive binding with ATP .
- Epigenetic regulators: Interaction with histone deacetylases (HDACs) via the acetamide group .
- Inflammatory mediators: Modulation of COX-2 activity observed in related compounds with methoxyphenyl substituents .
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
Answer:
- Core modifications: Replace the benzyl group with electron-withdrawing substituents (e.g., 4-fluorobenzyl) to assess impact on kinase selectivity .
- Acetamide variations: Substitute the 3-methoxyphenyl group with heterocycles (e.g., pyridyl) to improve solubility and bioavailability .
- Functional group additions: Introduce sulfonyl or thiourea moieties to enhance hydrogen bonding with target proteins .
- Data-driven design: Use QSAR models trained on analogs’ IC50 values to prioritize synthetic targets .
Basic: How to address solubility challenges in formulation?
Answer:
- Co-solvent systems: Use DMSO/PEG400 mixtures (1:4 v/v) for in vitro assays .
- Salt formation: Prepare hydrochloride salts via reaction with HCl gas in anhydrous ether .
- Nanoformulation: Encapsulate in PLGA nanoparticles (100–200 nm) to enhance aqueous dispersion .
Advanced: What computational methods predict biological activity and binding modes?
Answer:
- Molecular docking: Use AutoDock Vina to model interactions with kinase domains (PDB IDs: 1ATP, 3QKK). Focus on hydrogen bonds between the acetamide group and conserved lysine residues .
- Molecular dynamics (MD): Simulate binding stability (50 ns trajectories) in GROMACS to assess conformational changes .
- Pharmacophore mapping: Identify critical features (e.g., hydrophobic benzyl group, hydrogen-bond acceptor at C7) using Schrödinger’s Phase .
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